

# Synergistic Effects of (2E)-OBAA with Doxorubicin in Osteosarcoma

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## Compound of Interest

Compound Name: (2E)-OBAA

Cat. No.: B1662448

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Recent studies have highlighted the potent synergistic effects of **(2E)-OBAA** when combined with the chemotherapeutic agent doxorubicin for the treatment of osteosarcoma. This combination has been shown to significantly inhibit tumor growth and induce apoptosis in cancer cells.

## Quantitative Data Summary

Metric	Doxorubicin Alone	(2E)-OBAA Alone	Doxorubicin + (2E)-OBAA
Tumor Volume Reduction	Moderate	Minimal	Significant
Apoptotic Activity	Moderate	Low	High
cIAP1 Expression	No significant change	No significant change	Decreased

## Experimental Protocols

In Vitro Analysis:

- Cell Lines: Human osteosarcoma cell lines were utilized.
- Treatments: Cells were treated with doxorubicin, **(2E)-OBAA**, or a combination of both.
- Assays:

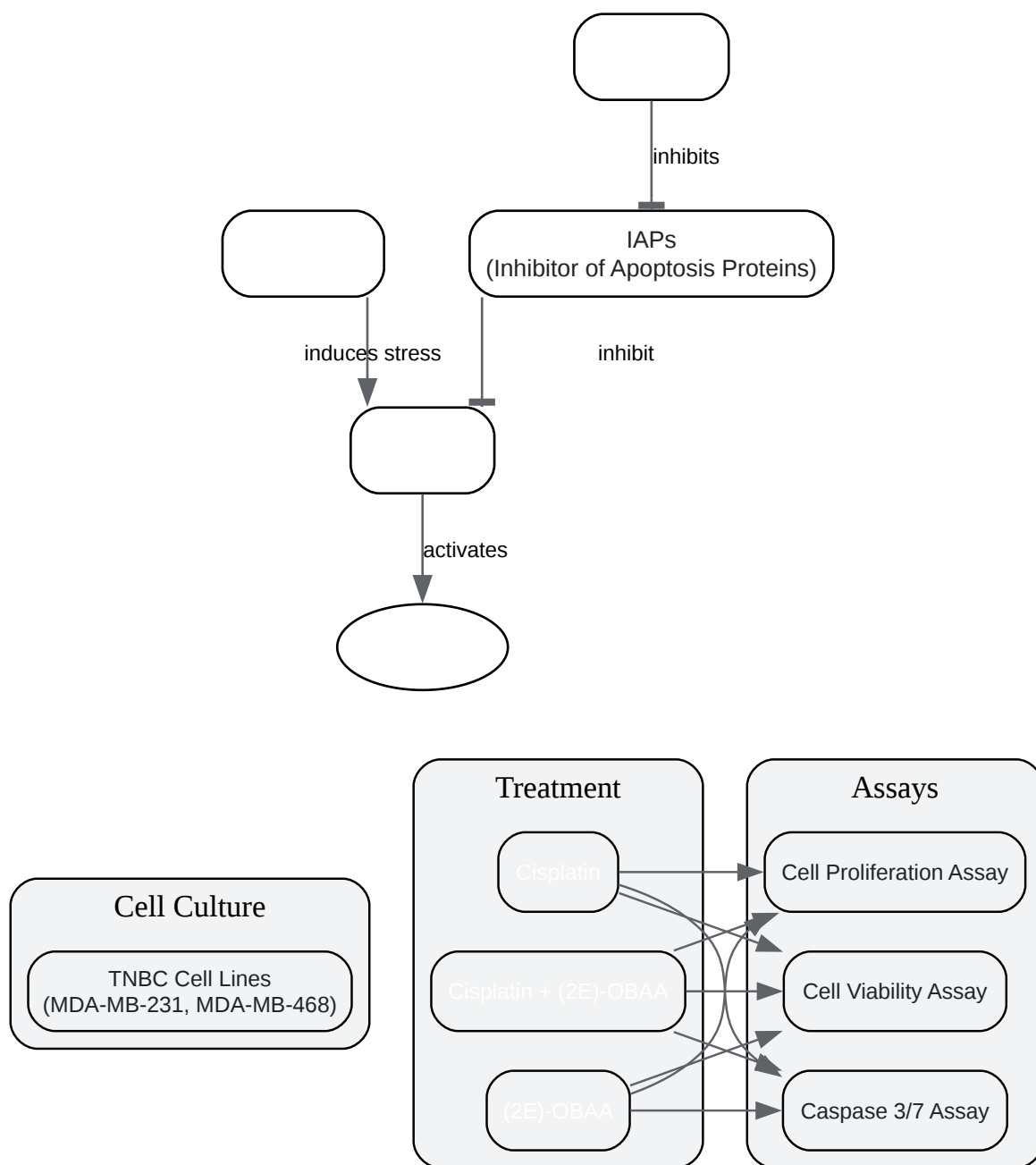
- Cell Proliferation Assay: To determine the effect of the treatments on cell growth.
- Flow Cytometry: To quantify the percentage of apoptotic cells.
- Immunoblot Analysis: To measure the expression levels of key proteins such as cIAP1.

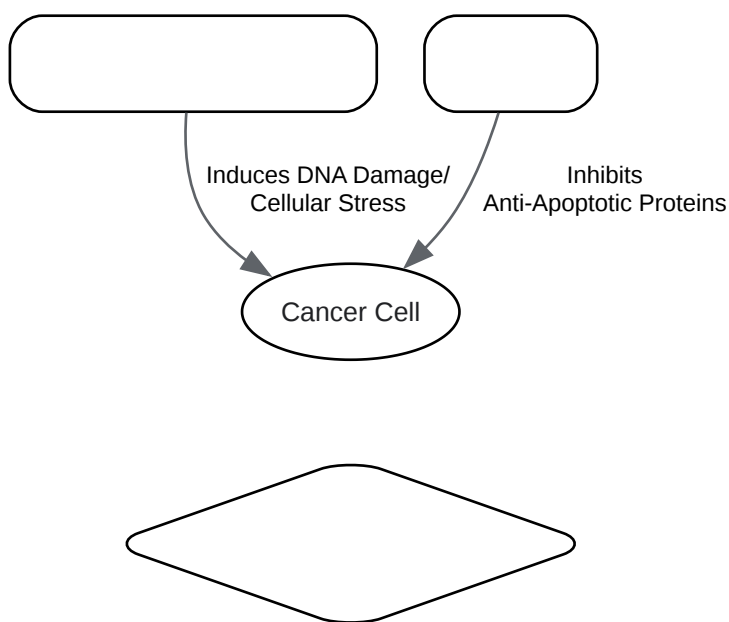
#### In Vivo Analysis:

- Animal Model: Human osteosarcoma xenografts in mice.
- Treatment: Mice were administered doxorubicin, **(2E)-OBAA**, or the combination therapy.
- Measurements:
  - Tumor volume was measured at regular intervals.
  - Apoptotic activity and cIAP1 expression in tumor tissues were assessed post-treatment.

## Signaling Pathway

The synergistic effect of **(2E)-OBAA** and doxorubicin is largely attributed to the targeting of the inhibitor of apoptosis proteins (IAPs). **(2E)-OBAA**, acting as a Smac mimetic, antagonizes IAPs, leading to the activation of caspases and subsequent apoptosis. Doxorubicin induces cellular stress, which, combined with the IAP inhibition by **(2E)-OBAA**, results in enhanced cancer cell death.





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